molecular formula C14H21NO2 B5544896 4-ethoxy-N-(1-ethylpropyl)benzamide

4-ethoxy-N-(1-ethylpropyl)benzamide

Cat. No. B5544896
M. Wt: 235.32 g/mol
InChI Key: JJQGHJQXOJDZSC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-ethylpropyl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamides and is primarily used as a research tool in the study of biological processes.

Scientific Research Applications

Neuroleptic Activity

Research on benzamides, including compounds structurally similar to 4-ethoxy-N-(1-ethylpropyl)benzamide, has shown potential neuroleptic (antipsychotic) activity. For instance, studies on a series of benzamides designed as potential neuroleptics revealed that certain modifications in the benzamide structure could significantly enhance their activity against apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Antibacterial Activity

Derivatives of 4-aminoantipyrine, which share a functional similarity with benzamides, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated modest activity against various bacterial strains, indicating the potential for developing new antibacterial agents from benzamide derivatives (Cunha et al., 2005).

Nonlinear Optical (NLO) Properties

The NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, revealing that these compounds are promising candidates for NLO materials. The study demonstrated significant improvements in NLO properties through structural modifications, suggesting the potential for designing advanced NLO materials based on benzamide derivatives (Kiven et al., 2023).

Synthesis of α-Bromo Hemiaminals

Research on the ethoxybromination of enamides, a process that could potentially involve compounds related to this compound, has been developed to yield α-bromo hemiaminals. These versatile intermediates can undergo various transformations, highlighting the synthetic utility of benzamide derivatives in organic synthesis (Nocquet‐Thibault et al., 2013).

Sigma Receptor Binding for Cancer Imaging

A study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound similar in function to benzamides) showed its potential to visualize primary breast tumors in humans through preferential binding to sigma receptors overexpressed on cancer cells. This highlights the application of benzamide derivatives in diagnostic imaging and possibly targeted therapy (Caveliers et al., 2002).

properties

IUPAC Name

4-ethoxy-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11-7-9-13(10-8-11)17-6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQGHJQXOJDZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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